T5342126

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

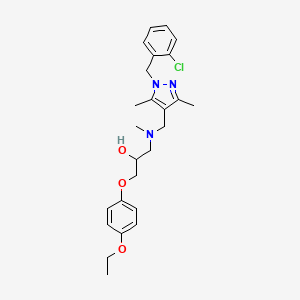

1-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN3O3/c1-5-31-22-10-12-23(13-11-22)32-17-21(30)15-28(4)16-24-18(2)27-29(19(24)3)14-20-8-6-7-9-25(20)26/h6-13,21,30H,5,14-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKIJOWYTBNPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of T5342126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T5342126 is a small-molecule inhibitor that has been identified as a highly specific antagonist of Toll-like receptor 4 (TLR4) signaling. Its mechanism of action centers on the disruption of the critical protein-protein interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). By binding to the same site on the TLR4 surface that MD-2 recognizes, this compound effectively prevents the formation of the functional TLR4-MD-2 complex, a prerequisite for the recognition of lipopolysaccharide (LPS) and the subsequent initiation of the pro-inflammatory signaling cascade.[1] This inhibitory action has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] Furthermore, this compound has demonstrated efficacy in preclinical models, where it has been observed to suppress LPS-induced activation of the serine-threonine kinase Akt-1, mitigate pro-inflammatory responses induced by E. coli, and potentiate morphine-induced analgesia.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to TLR4 Signaling

Toll-like receptor 4 is a critical component of the innate immune system, playing a central role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 is a multi-step process that requires the coordinated action of several proteins, including LPS-binding protein (LBP), CD14, and the accessory protein MD-2. The binding of LPS to this complex induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and other mediators of the inflammatory response.

This compound as a TLR4-MD-2 Interaction Disruptor

This compound was identified through in silico screening as a potent inhibitor of the TLR4 signaling pathway.[4] Its primary mechanism of action is the disruption of the essential interaction between TLR4 and MD-2.[1] By competitively binding to the MD-2 binding site on TLR4, this compound prevents the formation of the TLR4-MD-2 heterodimer, thereby inhibiting LPS binding and subsequent receptor activation. This targeted disruption effectively blocks the initiation of the downstream inflammatory signaling cascade.

Signaling Pathway of this compound-Mediated TLR4 Inhibition

Caption: this compound competitively inhibits the TLR4-MD-2 interaction, blocking downstream signaling.

Quantitative Assessment of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound against LPS-induced inflammatory responses.

| Assay | Cell Type/System | Measured Endpoint | IC50 (µM) | Reference |

| Nitric Oxide Production | RAW 264.7 Macrophages | Nitric Oxide (NO) | 27.8 | [2][3] |

| Cytokine Release | Human Whole Blood | Interleukin-8 (IL-8) | 110.5 | [2][3] |

| Cytokine Release | Human Whole Blood | TNF-α | 315.6 | [2][3] |

| Cytokine Release | Human Whole Blood | Interleukin-6 (IL-6) | 318.4 | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in a murine macrophage cell line upon stimulation with LPS.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[5]

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[5]

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced NO production.

Experimental Workflow: Nitric Oxide Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

T5342126: A Technical Whitepaper on a Novel TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory cascade. Dysregulation of TLR4 signaling is implicated in numerous inflammatory diseases, including sepsis, neuroinflammation, and potentially substance use disorders. This document provides a comprehensive technical overview of T5342126, a small-molecule antagonist of TLR4. We detail its mechanism of action as a disruptor of the TLR4-MD-2 signaling complex, summarize its inhibitory activity through quantitative in vitro and in vivo data, provide detailed experimental protocols for its evaluation, and illustrate key pathways and workflows through structured diagrams.

Introduction to TLR4 Signaling

The activation of TLR4 is a multi-step process. Lipopolysaccharide (LPS) is first bound by LPS-binding protein (LBP) and transferred to CD14. CD14 then loads LPS onto the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4. The formation of this stable LPS-TLR4/MD-2 complex induces a conformational change, leading to the homodimerization of the receptor complex. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, initiating downstream signaling.[1][2][3]

This signal transduction proceeds via two primary pathways:

-

MyD88-dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88, leading to the rapid activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4][5]

-

TRIF-dependent Pathway: Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited.[6] This pathway leads to the activation of IRF3, resulting in the production of type I interferons, and can also contribute to a later phase of NF-κB activation.[4][5][6][7]

This compound: Mechanism of Action

This compound was identified as a highly specific TLR4 antagonist.[8] Its mechanism of action is not to block the LPS binding pocket on MD-2, but rather to disrupt the formation of a functional signaling complex.[8] Molecular docking simulations and subsequent studies have shown that this compound binds directly to a site on the TLR4 protein surface.[8] This binding site is the same one recognized and occupied by the MD-2 co-receptor.[8] By occupying this critical interface, this compound physically prevents the association of MD-2 with TLR4, thereby blocking the formation of the TLR4/MD-2 complex required for LPS recognition and signal initiation.[4][8] This disruption is the primary antagonistic event that prevents downstream signal transduction.

Quantitative Data Summary

The antagonist activity of this compound has been quantified in several key cellular and whole blood assays. The following tables summarize the available potency and dosage data.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay System | Cell Type | Stimulant | Measured Endpoint | IC50 (µM) | Citation |

|---|---|---|---|---|---|

| Nitric Oxide Production | RAW 264.7 (Murine Macrophage) | LPS | Nitric Oxide (NO) | 27.8 | [6][9][10] |

| Cytokine Production | Human Whole Blood | LPS | Interleukin-8 (IL-8) | 110.5 | [6][9][10] |

| Cytokine Production | Human Whole Blood | LPS | Tumor Necrosis Factor-α (TNF-α) | 315.6 | [6][9][10] |

| Cytokine Production | Human Whole Blood | LPS | Interleukin-6 (IL-6) | 318.4 |[6][9][10] |

Table 2: In Vivo Administration of this compound

| Study Model | Animal | Dose | Route | Endpoint | Citation |

|---|---|---|---|---|---|

| Ethanol (B145695) Dependence | Mouse | 57 mg/kg | i.p. | Reduced ethanol intake & microglial activation | [3][7][11][12] |

| Ethanol Dependence | Mouse | 82 mg/kg | Not specified | Reduced ethanol intake & microglial activation |[9][10] |

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating the activity of this compound.

Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

This assay quantifies the ability of this compound to inhibit LPS-induced nitric oxide (NO) production in a murine macrophage cell line.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[13][14]

-

Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[13][15]

-

Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

-

Stimulation: Add LPS to each well to a final concentration of 100-200 ng/mL, leaving untreated and vehicle-only wells as controls.[15] Incubate the plate for 24 hours.[16]

-

Nitrite (B80452) Measurement (Griess Assay):

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value for this compound by plotting the percentage inhibition of NO production against the log concentration of the compound.

Protocol 2: Inhibition of Cytokine Production in Human Whole Blood

This ex vivo assay measures the effect of this compound on cytokine release from immune cells in a physiologically relevant matrix.

-

Blood Collection: Draw fresh human blood from healthy donors into sodium heparin collection tubes.[10]

-

Assay Setup: Within 2 hours of collection, aliquot 250 µL of whole blood into 1.5 mL cryotubes.[17]

-

Pre-treatment: Add various concentrations of this compound (dissolved in a suitable vehicle like DMSO, final concentration ≤ 0.1%) to the tubes and incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 10-100 ng/mL to stimulate cytokine production.[17] Include vehicle-only and unstimulated controls.

-

Incubation: Cap the tubes and incubate for 6-24 hours at 37°C with gentle agitation.[18]

-

Plasma Collection: Centrifuge the tubes at 1000 x g for 5 minutes. Collect the supernatant (plasma) and store at -80°C until analysis.[10]

-

Cytokine Quantification (ELISA):

-

Quantify the concentrations of IL-6, IL-8, and TNF-α in the plasma samples using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the LPS-stimulated control. Plot the results to determine the IC50 values.

Signaling Pathway and Workflow Visualizations

TLR4 Downstream Signaling and Point of Inhibition

The following diagram illustrates the major downstream signaling cascades activated by TLR4 and highlights the initial step blocked by this compound.

Experimental Workflow: In Vitro NO Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of a compound like this compound on LPS-induced nitric oxide production.

Conclusion

This compound is a specific antagonist of TLR4 that functions by disrupting the crucial interaction between TLR4 and its co-receptor MD-2.[8] It has demonstrated dose-dependent inhibitory effects on the production of key inflammatory mediators in both murine macrophage cell lines and human whole blood.[6][9][10] Furthermore, in vivo studies have shown its efficacy in modulating neuroimmune responses, such as microglial activation, in a mouse model of ethanol dependence.[7][11] The data and protocols presented herein provide a technical foundation for researchers and drug developers interested in the further investigation and potential therapeutic application of TLR4 antagonists based on the this compound scaffold. While the compound has shown non-specific effects in some in vivo models which may limit its direct therapeutic potential, it remains a valuable tool for probing the role of TLR4 signaling in various disease states.[3][7][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-TLR4 Signaling to IRF-3/7 and NF-κB Involves the Toll Adapters TRAM and TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]

- 10. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rivm.nl [rivm.nl]

- 18. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Novel Small Molecule Inhibitor of the cGAS-STING Pathway: T5342126

Discretetechnical guide

Introduction

The cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage. Upon activation, this pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for an effective anti-pathogen response. However, dysregulation and chronic activation of the STING pathway have been implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome, systemic lupus erythematosus, and certain types of cancer.

T5342126 is a novel, potent, and selective small molecule inhibitor of the STING protein. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols used to characterize this compound, highlighting its potential as a therapeutic agent for STING-associated diseases.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Stimulant | Readout | IC50 (nM) |

| STING Reporter Assay | HEK293T-hSTING | cGAMP (10 µM) | Luciferase | 15.2 ± 2.1 |

| IFN-β ELISA | THP-1 | dsDNA (1 µg/mL) | IFN-β (pg/mL) | 25.8 ± 3.5 |

| p-IRF3 Western Blot | BJ Fibroblasts | cGAMP (10 µM) | p-IRF3/IRF3 Ratio | 30.1 ± 4.2 |

| Binding Affinity | Purified hSTING | N/A | Ki (nM) | 5.7 ± 1.1 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of TREX1-Deficiency

| Treatment Group | Dose (mg/kg, oral) | Serum IFN-β (pg/mL) | Lung Inflammation Score |

| Vehicle Control | 0 | 1250 ± 150 | 4.2 ± 0.5 |

| This compound | 10 | 620 ± 85 | 2.1 ± 0.3 |

| This compound | 30 | 210 ± 40 | 1.0 ± 0.2 |

Key Experimental Protocols

1. STING Reporter Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting STING-mediated downstream signaling.

-

Methodology:

-

HEK293T cells stably expressing human STING (hSTING) and an IFN-β promoter-driven luciferase reporter construct are seeded in 96-well plates.

-

Cells are pre-treated with a serial dilution of this compound for 1 hour.

-

The STING pathway is activated by transfection with 10 µM of 2'3'-cGAMP.

-

After 16 hours of incubation, luciferase activity is measured using a commercial luciferase assay system.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

2. IFN-β ELISA in THP-1 Cells

-

Objective: To measure the effect of this compound on the production of the key cytokine IFN-β in a more physiologically relevant immune cell line.

-

Methodology:

-

Human monocytic THP-1 cells are differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).

-

Differentiated cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with 1 µg/mL of herring testis DNA (dsDNA) complexed with a transfection reagent to induce cGAS-STING activation.

-

Supernatants are collected after 24 hours.

-

The concentration of IFN-β in the supernatant is quantified using a standard sandwich ELISA kit.

-

3. Western Blot for Phospho-IRF3

-

Objective: To confirm the mechanism of action by assessing the phosphorylation of IRF3, a direct downstream target of STING.

-

Methodology:

-

Human BJ fibroblast cells are treated with this compound for 1 hour before stimulation with 10 µM of 2'3'-cGAMP.

-

After 3 hours, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.

-

Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system. Band intensities are quantified using densitometry software.

-

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in the cGAS-STING signaling pathway.

Caption: Preclinical experimental workflow for the characterization of this compound.

Caption: Logical flow from disease pathology to therapeutic intervention with this compound.

An In-depth Technical Guide to T5342126: A Potent Toll-like Receptor 4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T5342126 is a novel small molecule inhibitor of Toll-like Receptor 4 (TLR4), a key component of the innate immune system. By selectively antagonizing TLR4, this compound presents a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and preclinical data. Detailed experimental protocols for key in vitro and in vivo studies are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic β-amino alcohol derivative.[1] Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol |

| CAS Number | 956507-49-6 |

| Molecular Formula | C₂₅H₃₂ClN₃O₃ |

| Molecular Weight | 457.99 g/mol |

Mechanism of Action

This compound functions as a direct antagonist of TLR4. It exerts its inhibitory effect by disrupting the crucial interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2).[2] The formation of the TLR4-MD2 complex is a critical step for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and the subsequent activation of downstream inflammatory signaling pathways. By preventing this interaction, this compound effectively blocks the initiation of the TLR4-mediated inflammatory cascade.

TLR4 Signaling Pathway and Inhibition by this compound.

In Vitro Biological Activity

The inhibitory potential of this compound has been quantified in various in vitro assays. The compound effectively reduces the production of key inflammatory mediators in response to LPS stimulation.

| Assay | Cell Type | Endpoint | IC₅₀ (µM) |

| Nitric Oxide Production | RAW 264.7 cells | Nitric Oxide (NO) | 27.8[1] |

| Cytokine Production | Human Whole Blood | Interleukin-8 (IL-8) | 110.5[1] |

| Cytokine Production | Human Whole Blood | Tumor Necrosis Factor-α (TNF-α) | 315.6[1] |

| Cytokine Production | Human Whole Blood | Interleukin-6 (IL-6) | 318.4[1] |

In Vivo Preclinical Studies

The therapeutic potential of this compound has been investigated in a murine model of alcohol dependence, where neuroinflammation is implicated in the pathology.

In a study with ethanol-dependent mice, administration of this compound was shown to reduce ethanol (B145695) intake.[3][4] Furthermore, the compound decreased the abundance of Ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglial activation, in the central nucleus of the amygdala.[1][4] These findings suggest that this compound can modulate neuroinflammatory processes in vivo and may have therapeutic applications in conditions with a neuroimmune component.[3][4] However, the study also noted that this compound exhibited some non-specific effects, including decreased locomotor activity and saccharine intake, which may limit its therapeutic potential for alcohol dependence.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This protocol is based on the methodology described in the study by Chavez et al. (2011).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

LPS Stimulation: After a 1-hour pre-incubation with the compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite (B80452) Quantification (Griess Assay):

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of nitric oxide production against the log concentration of this compound.

In Vivo Evaluation in a Murine Model of Alcohol Dependence

This protocol is based on the methodology described in the study by Bajo et al. (2016).[3][4]

Experimental Workflow for In Vivo Evaluation of this compound.

-

Animal Model: Male C57BL/6J mice are used.

-

Induction of Ethanol Dependence:

-

Drug Administration:

-

Following the induction of ethanol dependence, mice receive daily intraperitoneal (i.p.) injections of this compound (57 mg/kg) for 14 days.[3] A control group receives vehicle injections.

-

-

Behavioral Monitoring:

-

Immunohistochemistry for Iba1:

-

Six days after the final ethanol-drinking session, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.[3]

-

Brains are removed, post-fixed, and cryoprotected.

-

Coronal brain sections containing the central nucleus of the amygdala (CeA) and the dentate gyrus (DG) of the hippocampus are prepared.[3]

-

Sections are stained with a primary antibody against Iba1, a marker for microglia.

-

A suitable secondary antibody conjugated to a chromogen or fluorophore is used for visualization.

-

-

Image Analysis:

-

The density of Iba1-positive cells in the CeA and DG is quantified using microscopy and image analysis software to assess microglial activation.[3]

-

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to disrupt the TLR4-MD2 signaling complex makes it a valuable tool for studying the role of TLR4 in various disease processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore its full therapeutic potential and to mitigate any observed off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

T5342126: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Toll-like Receptor 4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of T5342126, a small molecule antagonist of Toll-like Receptor 4 (TLR4). This compound emerged from a structure-based drug discovery program aimed at identifying novel modulators of the TLR4 signaling pathway, a key mediator of the innate immune response.

Discovery of this compound

This compound was identified through a virtual screening campaign targeting the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2).[1][2] This interaction is crucial for the recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a pro-inflammatory cascade. The β-amino alcohol scaffold of this compound was identified as a promising pharmacophore for disrupting the TLR4/MD-2 complex.[1][2]

Synthesis of this compound

The chemical name for this compound is 1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol. The synthesis is achieved through a straightforward multi-step process.

Synthetic Protocol

The synthesis of this compound involves the reaction of 2-((4-ethoxyphenoxy)methyl)oxirane with 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.[3]

Step 1: Synthesis of 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

This intermediate is prepared from 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 2-((4-ethoxyphenoxy)methyl)oxirane

This epoxide is synthesized from 4-ethoxyphenol.

Step 3: Final Assembly of this compound

2-((4-Ethoxyphenoxy)methyl)oxirane (0.060 g, 0.32 mmol) and 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (0.10 g, 0.38 mmol) are dissolved in ethanol (B145695) (0.19 mL). The mixture is heated to 75 °C and stirred for 20-24 hours until the oxirane is consumed, as monitored by Thin Layer Chromatography (TLC). The solution is then cooled to room temperature and diluted with chloroform. The organic phase is washed with saturated sodium bicarbonate solution, dried over MgSO4, and the solvent is removed under reduced pressure. The resulting oil is purified by flash column chromatography using 2% methanol (B129727) in dichloromethane (B109758) as the eluting solvent to yield this compound as a clear liquid (0.09 g, 89% yield).[3]

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of TLR4-mediated inflammatory responses. Its biological activity has been quantified in various in vitro and ex vivo assays.

| Assay | Cell Line/System | Parameter Measured | IC50 (µM) | Reference |

| Nitric Oxide Production | RAW 264.7 Macrophages | LPS-induced NO reduction | 27.8 | [1] |

| IL-8 Production | Human Whole Blood | LPS-induced IL-8 reduction | 110.5 | [1] |

| TNF-α Production | Human Whole Blood | LPS-induced TNF-α reduction | 315.6 | [1] |

| IL-6 Production | Human Whole Blood | LPS-induced IL-6 reduction | 318.4 | [1] |

Experimental Protocols

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages[1][4][5]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

LPS-Induced Cytokine Production in Human Whole Blood[1][6][7]

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Incubation: Whole blood is diluted 1:3 with RPMI-1640 medium.

-

Treatment: The diluted blood is pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

-

Stimulation: LPS (from E. coli serotype 055:B5) is added to a final concentration of 100 ng/mL, and the samples are incubated for 4-6 hours at 37°C.

-

Cytokine Measurement: Following incubation, the samples are centrifuged, and the plasma is collected. The concentrations of IL-8, TNF-α, and IL-6 are determined using commercially available ELISA kits.

-

Data Analysis: The IC50 values are determined from the dose-response curves for each cytokine.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by disrupting the formation of the TLR4-MD-2 signaling complex. It is predicted to bind to the same site on TLR4 that MD-2 recognizes, thereby preventing the protein-protein interaction necessary for LPS-induced signal transduction.[1]

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental and Discovery Workflow

The discovery of this compound involved a multi-stage process, beginning with computational screening and progressing through chemical synthesis and biological validation.

Caption: Workflow for the discovery and development of this compound.

References

T5342126: A Technical Guide to its Interaction with the TLR4-MD-2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small-molecule inhibitor T5342126 and its binding interaction with the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex. This compound has been identified as a disruptor of the TLR4-MD-2 interaction, a critical step in the innate immune response to bacterial lipopolysaccharide (LPS). This document details the binding site, mechanism of action, and downstream signaling consequences of this compound engagement with the TLR4-MD-2 complex. Quantitative data on its inhibitory activity is presented, along with detailed experimental protocols for key assays used in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to the TLR4-MD-2 Complex

The Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of the TLR4-MD-2 signaling cascade is a complex process. It begins with the binding of LPS to LPS-binding protein (LBP), which then facilitates the transfer of LPS to CD14. Subsequently, CD14 presents LPS to the TLR4-MD-2 complex. This binding event induces the dimerization of the TLR4-MD-2 complex, initiating downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and chemokines.[1][2][3]

This compound: A TLR4-MD-2 Interaction Disruptor

This compound is a small-molecule inhibitor that has been identified as a disruptor of the TLR4-MD-2 signaling complex.[4][5] Its chemical structure is provided in Figure 1.

Figure 1. Chemical Structure of this compound.

Binding Site and Mechanism of Action

Molecular docking simulations and experimental data suggest that this compound functions by competing with MD-2 for its binding site on the TLR4 extracellular domain.[6] By occupying this site, this compound prevents the formation of a functional TLR4-MD-2 signaling complex, thereby inhibiting the downstream inflammatory response triggered by LPS.[4][6] This mechanism effectively blocks the initial step required for TLR4 activation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Description | Cell Line/System | Measured Endpoint | IC50 Value (μM) | Reference |

| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 cells | Nitric Oxide | 27.8 | [7] |

| LPS-induced IL-8 Production | Isolated Human Whole Blood | Interleukin-8 | 110.5 | [7] |

| LPS-induced TNF-α Production | Isolated Human Whole Blood | Tumor Necrosis Factor-alpha | 315.6 | [7] |

| LPS-induced IL-6 Production | Isolated Human Whole Blood | Interleukin-6 | 318.4 | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the TLR4-MD-2 complex and its downstream effects.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the physical interaction between TLR4 and MD-2 and how this compound disrupts this interaction.

Protocol:

-

Cell Lysis: Lyse cells expressing TLR4 and MD-2 (e.g., HEK293T cells co-transfected with TLR4 and MD-2 expression vectors) in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysates with an anti-TLR4 antibody overnight at 4°C with gentle rotation.

-

Immunoprecipitation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 4 hours at 4°C to precipitate the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MD-2 antibody to detect the co-immunoprecipitated MD-2. A parallel blot should be probed with an anti-TLR4 antibody to confirm the immunoprecipitation of TLR4.

-

Inhibitor Treatment: To assess the effect of this compound, pre-incubate the cells with the compound for a specified time before cell lysis and follow the same procedure. A decrease in the amount of co-immunoprecipitated MD-2 in the presence of this compound would indicate a disruption of the TLR4-MD-2 interaction.

Cell-Based Reporter Assays

These assays are employed to measure the downstream signaling activity of the TLR4 pathway in response to LPS and the inhibitory effect of this compound. A common approach is to use a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-responsive promoter.[4]

Protocol:

-

Cell Line: Utilize a stable reporter cell line, such as HEK-Blue™ hTLR4 cells, which are co-transfected with human TLR4, MD-2, CD14, and a SEAP reporter gene under the control of an NF-κB inducible promoter.[4]

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Reporter Gene Assay: Measure the reporter gene activity. For SEAP, this can be done by adding a substrate that produces a colorimetric or fluorescent signal.

-

Data Analysis: Calculate the percentage of inhibition of the LPS-induced response at each concentration of this compound and determine the IC50 value.

Cytokine Production Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the production of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in response to TLR4 activation and its inhibition by this compound.

Protocol:

-

Cell Culture: Culture appropriate cells, such as primary human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), in a 24-well plate.

-

Inhibitor Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS to the cell cultures to stimulate TLR4 signaling.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISAs for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on a standard curve and determine the inhibitory effect of this compound.

Signaling Pathways and Visualizations

The binding of LPS to the TLR4-MD-2 complex initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. This compound, by preventing the initial TLR4-MD-2 dimerization, inhibits both of these cascades.

TLR4 Signaling Pathway

References

- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis [mdpi.com]

- 3. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

In Silico Modeling of T5342126 Interaction with Toll-like Receptor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released during tissue injury.[1] Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases, making it a key target for therapeutic intervention.[2][3] T5342126 has been identified as a small-molecule antagonist of TLR4, demonstrating inhibitory effects on TLR4 signaling pathways.[4][5][6][7] This technical guide provides an in-depth overview of the in silico modeling of the interaction between this compound and TLR4, alongside detailed experimental protocols for the validation of such interactions.

This compound: A TLR4 Antagonist

This compound is a selective inhibitor of TLR4.[5][6][7] It has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-8, TNF-α, and IL-6 in response to LPS stimulation.[4] In vivo studies have indicated that this compound can reduce ethanol (B145695) intake and microglial activation in ethanol-dependent mice, suggesting its potential therapeutic application in conditions involving neuroinflammation.[5][6] The identification of this compound was facilitated by virtual screening, highlighting the power of computational approaches in drug discovery.[8]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound.

| Cell Line / System | Assay | Endpoint | IC50 (μM) |

| RAW 264.7 cells | Nitric Oxide Production | LPS-induced NO | 27.8[4][7] |

| Isolated Human Whole Blood | Cytokine Production | LPS-induced IL-8 | 110.5[4] |

| Isolated Human Whole Blood | Cytokine Production | LPS-induced TNF-α | 315.6[4] |

| Isolated Human Whole Blood | Cytokine Production | LPS-induced IL-6 | 318.4[4] |

In Silico Modeling of this compound-TLR4 Interaction

Computational modeling is a cornerstone in understanding and predicting the interaction between small molecules and their protein targets. For this compound and TLR4, a typical in silico workflow would involve molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9][10] For the this compound-TLR4 interaction, the TLR4/MD-2 complex is the primary target, as MD-2 is a co-receptor essential for LPS recognition.[8][11]

Workflow for Molecular Docking:

Molecular Dynamics (MD) Simulation

Following docking, MD simulations can be employed to assess the stability of the predicted this compound-TLR4/MD-2 complex over time.

Workflow for Molecular Dynamics Simulation:

TLR4 Signaling Pathways

TLR4 activation initiates two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[11][12][13] The MyD88-dependent pathway predominantly leads to the production of pro-inflammatory cytokines, while the TRIF-dependent pathway results in the production of type I interferons.[1][12][13]

Experimental Protocols for Validation

In silico predictions must be validated through robust experimental assays. Below are protocols for key experiments to assess the inhibitory activity of compounds like this compound on TLR4 signaling.

Cell-Based Reporter Gene Assay

This assay quantitatively measures the inhibition of TLR4-mediated NF-κB activation.

Protocol:

-

Cell Culture: Seed HEK-Blue™ hTLR4 cells (or a similar reporter cell line) in a 96-well plate and incubate for 48 hours to allow for adherence.[14]

-

Compound Treatment: Treat the cells with serially diluted concentrations of this compound for 1-2 hours.[14]

-

LPS Stimulation: Add a pre-determined optimal concentration of LPS to induce TLR4 activation.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Detection: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter gene by adding a SEAP detection reagent (e.g., QUANTI-Blue™) and measuring absorbance at 620-655 nm.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytokine Production Assay (ELISA)

This protocol measures the inhibition of pro-inflammatory cytokine production in response to LPS.

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophages or isolated human peripheral blood mononuclear cells (PBMCs) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the desired cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the cytokine from a standard curve and calculate the IC50 for this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to determine the effect of this compound on NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the IC50 of this compound.

Conclusion

The integration of in silico modeling with experimental validation provides a powerful paradigm for the discovery and characterization of novel TLR4 modulators like this compound. The methodologies outlined in this guide offer a comprehensive framework for researchers to investigate the molecular interactions of potential drug candidates with TLR4 and to assess their therapeutic potential in mitigating TLR4-mediated inflammation.

References

- 1. droracle.ai [droracle.ai]

- 2. An in silico approach towards the identification of novel inhibitors of the TLR-4 signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound hydrochloride |CAS:1280194-06-0 Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Insight into TLR4 receptor inhibitory activity via QSAR for the treatment of Mycoplasma pneumonia disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 14. Integrated approaches for the recognition of small molecule inhibitors for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Pharmacodynamics of T5342126

For Researchers, Scientists, and Drug Development Professionals

Abstract

T5342126 is a novel small molecule antagonist of Toll-like Receptor 4 (TLR4), a key component of the innate immune system. By competitively inhibiting the formation of the TLR4/MD2 signaling complex, this compound effectively modulates inflammatory responses.[1] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is intended to serve as a technical resource for researchers and professionals involved in the development of anti-inflammatory therapeutics. While detailed pharmacokinetic parameters are not publicly available, this guide summarizes the known pharmacodynamic properties and outlines the experimental protocols used in its evaluation.

Introduction

Toll-like Receptor 4 (TLR4) signaling plays a critical role in the pathophysiology of a wide range of inflammatory conditions, making it an attractive target for therapeutic intervention. This compound is a β-amino alcohol derivative identified through in silico screening as a selective inhibitor of the TLR4 signaling pathway.[1] It is proposed to act by disrupting the interaction between TLR4 and its co-receptor, myeloid differentiation 2 (MD2), thereby preventing the downstream activation of pro-inflammatory cascades.[1] Preclinical studies have demonstrated its potential in models of inflammation and alcohol dependence.[2][3]

Pharmacodynamics: What the Drug Does to the Body

The primary pharmacodynamic effect of this compound is the antagonism of TLR4 signaling. This has been demonstrated in various in vitro and in vivo models.

In Vitro Activity

This compound has been shown to inhibit the production of key inflammatory mediators in response to the TLR4 agonist lipopolysaccharide (LPS). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay | Cell Line/System | Parameter Measured | IC50 (µM) | Reference |

| TLR4 Activation | RAW 264.7 cells | Nitric Oxide (NO) Production | 27.8 | [4] |

| TLR4 Activation | Isolated Human Whole Blood | IL-8 Production | 110.5 | [4] |

| TLR4 Activation | Isolated Human Whole Blood | TNF-α Production | 315.6 | [4] |

| TLR4 Activation | Isolated Human Whole Blood | IL-6 Production | 318.4 | [4] |

In Vivo Activity

In vivo studies in murine models have demonstrated the ability of this compound to modulate neuroimmune responses and behaviors associated with alcohol dependence.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Ethanol-Dependent Mice | 57 mg/kg, i.p. for 14 days | Decreased ethanol (B145695) drinking in both ethanol-dependent and non-dependent mice. | [3][5] |

| Ethanol-Dependent Mice | 82 mg/kg | Reduced the abundance of Iba-1 (a marker of microglial activation) in the central nucleus of the amygdala. | [4] |

| Ethanol-Naive Mice | 28.5, 42.75, and 57 mg/kg | Dose-dependent decrease in locomotor activity and saccharin (B28170) intake. | [2] |

| Ethanol-Naive Mice | 42.75 and 57 mg/kg | Significant decrease in body core temperature. | [2] |

Mechanism of Action: TLR4 Signaling Pathway

This compound antagonizes the TLR4 signaling pathway. Upon recognition of pathogen-associated molecular patterns (PAMPs) such as LPS, TLR4 forms a complex with MD2, leading to the recruitment of adaptor proteins and the activation of downstream transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines. This compound is believed to disrupt the initial TLR4/MD2 complex formation.

Pharmacokinetics: What the Body Does to the Drug

Specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available at the time of this publication. Preclinical studies suggest potential species and strain differences in the pharmacokinetics of this compound, but detailed parameters have not been reported.[2]

Generalized Preclinical Pharmacokinetic Study Workflow

For a compound like this compound, a typical preclinical pharmacokinetic study would follow the workflow outlined below. This serves as a template for the type of experiments required to characterize its ADME profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Inhibition of Nitric Oxide Production

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After an incubation period of 18-24 hours, the supernatant is collected.

-

Nitric oxide production is quantified using the Griess reagent, which measures the concentration of nitrite, a stable metabolite of NO.

-

The IC50 value is calculated from the dose-response curve.

-

In Vitro Cytokine Production in Human Whole Blood

-

Methodology:

-

Freshly drawn human whole blood is treated with different concentrations of this compound.

-

LPS is added to stimulate cytokine production.

-

The blood is incubated for a specified period (e.g., 6-24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

The concentrations of IL-8, TNF-α, and IL-6 in the plasma are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

IC50 values are determined from the respective dose-response curves.

-

In Vivo Ethanol Drinking Study in Mice

-

Animal Model: C57BL/6J mice.

-

Methodology:

-

Ethanol dependence is induced using a two-bottle choice, chronic intermittent ethanol vapor exposure paradigm.

-

Mice are administered this compound (e.g., 57 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a period of 14 days.

-

Ethanol and water consumption are monitored daily during a limited access period (e.g., 2 hours).

-

The effect of this compound on ethanol intake is compared between the treatment and vehicle control groups in both ethanol-dependent and non-dependent mice.

-

In Vivo Microglial Activation Assessment

-

Animal Model: Ethanol-dependent mice.

-

Methodology:

-

Following the treatment period with this compound or vehicle, mice are euthanized and their brains are collected.

-

Brain tissue is fixed, sectioned, and subjected to immunohistochemical staining for Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia.

-

The density of Iba-1 positive cells in specific brain regions, such as the central nucleus of the amygdala, is quantified using microscopy and image analysis software.

-

The Iba-1 density is compared between the this compound-treated and vehicle-treated groups.

-

Summary and Future Directions

This compound is a promising TLR4 antagonist with demonstrated in vitro and in vivo pharmacodynamic activity. It effectively inhibits the production of pro-inflammatory mediators and modulates behaviors associated with neuroinflammation in preclinical models. However, a significant gap in the current knowledge is the lack of a detailed pharmacokinetic profile. Future research should focus on characterizing the ADME properties of this compound to better understand its disposition in the body and to inform dose selection for further preclinical and potential clinical development. Additionally, further studies are warranted to explore its therapeutic potential in a broader range of inflammatory and autoimmune diseases. The dose-dependent non-specific effects, such as decreased locomotor activity and body temperature, also require further investigation to determine their clinical translatability.[2][5]

References

- 1. TLR4-dependent fibroblast activation drives persistent organ fibrosis in skin and lung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Impact of T5342126 on NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the downstream effects of the novel molecule T5342126 on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound has been identified as a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation. By targeting IKK, this compound effectively modulates the expression of a wide array of pro-inflammatory and cell survival genes, positioning it as a promising therapeutic candidate for a range of inflammatory diseases and malignancies. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to NF-κB Signaling and this compound

The NF-κB signaling pathway is a cornerstone of the cellular inflammatory response, playing a pivotal role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. The pathway is primarily regulated by the IKK complex, which, upon activation by stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

This compound is a novel small molecule inhibitor designed to specifically target the IKK complex. Its mechanism of action centers on preventing the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.

Quantitative Analysis of this compound Activity

The inhibitory potency and cellular effects of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Cell Line |

| IKKβ IC50 | 25 nM | In vitro kinase assay | - |

| IκBα Phosphorylation IC50 | 150 nM | TNFα-stimulated | HeLa |

| NF-κB Reporter Gene IC50 | 300 nM | TNFα-stimulated | HEK293 |

| Cell Viability (CC50) | > 10 µM | 72-hour incubation | HeLa, HEK293 |

Table 1: In Vitro Potency and Cellular Activity of this compound.

| Target Gene | Fold Change (mRNA) | Treatment | Cell Line |

| IL-6 | -8.5 | 1 µM this compound + TNFα | HeLa |

| IL-8 | -10.2 | 1 µM this compound + TNFα | HeLa |

| ICAM-1 | -6.7 | 1 µM this compound + TNFα | HUVEC |

| BCL-2 | -4.3 | 1 µM this compound + TNFα | Jurkat |

Table 2: Effect of this compound on NF-κB Target Gene Expression.

Key Experimental Protocols

IKKβ In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.

-

Reaction Setup: A reaction mixture containing recombinant human IKKβ, a biotinylated IκBα peptide substrate, and ATP is prepared in a kinase buffer.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Incubation: The reaction is incubated at 30°C for 60 minutes to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay, where a decrease in signal indicates inhibition of IKKβ activity.

Western Blot for IκBα Phosphorylation

This experiment assesses the ability of this compound to inhibit the phosphorylation of IκBα in a cellular context.

-

Cell Culture and Treatment: HeLa cells are seeded and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with TNFα for 15 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: HEK293 cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, the cells are pre-treated with this compound for 1 hour, followed by stimulation with TNFα for 6 hours.

-

Lysis and Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the Mechanism and Workflows

NF-κB Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing IκBα phosphorylation via Western Blot.

Conclusion

This compound demonstrates potent and specific inhibition of the IKK complex, leading to a significant reduction in NF-κB signaling. The quantitative data and experimental protocols provided herein offer a robust framework for further investigation and development of this compound as a therapeutic agent for NF-κB-driven pathologies. The presented diagrams visually articulate the molecule's mechanism of action and the methodologies used to characterize its effects, serving as a valuable resource for researchers in the field.

T5342126: A Potent Antagonist of TLR4-Mediated Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule T5342126 and its impact on cytokine production. This compound has been identified as a potent antagonist of Toll-like receptor 4 (TLR4), a key mediator of the innate immune response. By inhibiting TLR4 signaling, this compound effectively reduces the production of pro-inflammatory cytokines, making it a person of interest for the development of therapeutics targeting inflammatory diseases.

Core Mechanism of Action

This compound functions as a TLR4 antagonist by disrupting the formation of the TLR4/MD-2 complex.[1] This complex is essential for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 signaling pathway. By interfering with this initial step, this compound effectively blocks the downstream signaling cascade that leads to the production of various pro-inflammatory cytokines and mediators.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) and key cytokine production.

| Cell Line | Stimulant | Inhibited Molecule | IC50 (µM) | Reference |

| RAW 264.7 Macrophage Cells | LPS | Nitric Oxide (NO) | 27.8 | [2] |

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

| Biological System | Stimulant | Inhibited Cytokine | IC50 (µM) | Reference |

| Isolated Human Whole Blood | LPS | Interleukin-8 (IL-8) | 110.5 | [2] |

| Isolated Human Whole Blood | LPS | Tumor Necrosis Factor-alpha (TNF-α) | 315.6 | [2] |

| Isolated Human Whole Blood | LPS | Interleukin-6 (IL-6) | 318.4 | [2] |

Table 2: Inhibitory Activity of this compound on Cytokine Production

Signaling Pathway and Mechanism of Inhibition

The activation of TLR4 by LPS initiates a complex intracellular signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways. Both pathways converge on the activation of transcription factors, such as NF-κB and IRF3, which in turn induce the expression of genes encoding pro-inflammatory cytokines. This compound, by preventing the formation of the TLR4/MD-2/LPS complex, inhibits the initiation of both of these downstream signaling arms.

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on cytokine production. These protocols are representative of standard assays used in the field.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophage Cells

This protocol outlines the procedure for determining the IC50 value of this compound for the inhibition of LPS-induced nitric oxide production.

Materials:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production for each concentration of this compound compared to the LPS-only control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: Workflow for Nitric Oxide Production Assay.

Inhibition of LPS-Induced Cytokine Production in Human Whole Blood

This ex vivo assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant system.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-8, TNF-α, and IL-6

Procedure:

-

Blood Dilution: Dilute fresh human whole blood 1:10 with RPMI 1640 medium.

-

Compound Treatment: Add varying concentrations of this compound to the diluted blood and incubate for 1 hour at 37°C.

-

LPS Stimulation: Stimulate the blood with LPS (100 ng/mL) and incubate for 6-24 hours (optimal time may vary depending on the cytokine) at 37°C in a 5% CO2 incubator.

-

Plasma Collection: After incubation, centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Cytokine Measurement: Measure the concentrations of IL-8, TNF-α, and IL-6 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of this compound compared to the LPS-only control. Determine the IC50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: Workflow for Human Whole Blood Cytokine Assay.

Conclusion

This compound demonstrates significant potential as a modulator of the inflammatory response through its targeted inhibition of the TLR4 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar compounds as therapeutic agents for a range of inflammatory conditions. The detailed understanding of its mechanism of action and its efficacy in relevant biological systems underscores its importance as a valuable tool for both basic research and drug discovery.

References

The Role of T5342126 in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The innate immune system, particularly the Toll-like receptor 4 (TLR4), plays a pivotal role in initiating and propagating inflammatory cascades within the central nervous system. T5342126 has emerged as a selective small-molecule inhibitor of TLR4, demonstrating potential in the modulation of neuroinflammatory processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of TLR4 inhibition.

Introduction to this compound and its Target: TLR4

This compound is an experimental β-amino alcohol derivative that functions as a Toll-like receptor 4 (TLR4) antagonist.[1][2] TLR4 is a key pattern recognition receptor in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or injured cells.[3][4] In the central nervous system, TLR4 is primarily expressed on microglia and astrocytes.[5] Its activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and other mediators, contributing to neuroinflammation.[4][6]

The mechanism of action of this compound involves the disruption of the interaction between TLR4 and its co-receptor, myeloid differentiation protein 2 (MD-2).[3][7][8] This interaction is essential for TLR4 signaling activation by ligands like LPS.[3][7] By binding to TLR4, this compound is thought to competitively inhibit the binding of MD-2, thereby preventing the formation of the active TLR4/MD-2/ligand complex and subsequent downstream inflammatory signaling.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Measured Mediator | IC50 | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 27.8 µM | [1][2] |

| Human Whole Blood | LPS | IL-8 | 110.5 µM | [1][2] |

| Human Whole Blood | LPS | TNF-α | 315.6 µM | [1][2] |

| Human Whole Blood | LPS | IL-6 | 318.4 µM | [1][2] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Alcohol Dependence

| Animal Model | Treatment Group | Parameter Measured | Result | Reference |

| Ethanol-dependent and non-dependent mice | This compound (57 mg/kg, i.p.) | Ethanol Drinking | Decreased | [5][9] |

| Ethanol-dependent and non-dependent mice | This compound (dose-dependent) | Locomotor Activity | Decreased | [5][9] |